molecular formula C21H26O5 B191897 Monascin CAS No. 21516-68-7

Monascin

Cat. No. B191897
CAS RN: 21516-68-7
M. Wt: 358.4 g/mol
InChI Key: XXKNHBAFFJINCK-RVEJDSBJSA-N
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Scientific Research Applications

  • Antibacterial Activity : Monascin extracted from red kojic rice shows significant inhibitory effects on Staphylococcus aureus and Bacillus subtilis, with weaker effects on Escherichia coli and Aspergillus niger, and no notable effect on Saccharomyces cerevisiae (Gao et al., 2021).

  • Interaction with Proteins and Antioxidant Activity : Monascin forms a complex with bovine serum albumin (BSA) through hydrophobic and hydrogen bond interactions, affecting its antioxidant properties. This complex exhibits reduced DPPH radical-scavenging ability, suggesting a potential impact on antioxidation pathways (Wu et al., 2020).

  • Antidiabetic and Antioxidative Agent : Monascin has shown promising results as an antidiabetic and antioxidative stress agent in both diabetic rats and Caenorhabditis elegans. It significantly lowered blood glucose, serum triglyceride, total cholesterol, and increased high-density lipoprotein levels in treated rats. Additionally, it increased stress resistance and lifespan under high-glucose conditions in C. elegans (Shi et al., 2012).

  • PPARgamma Agonist and Diabetes Prevention : Monascin acts as a peroxisome proliferator-activated receptor-gamma (PPARgamma) agonist and has shown benefits in preventing hyperglycemia, oxidative stress, and insulin resistance. It also induces the expression of various genes related to insulin signaling and antioxidation (Hsu & Pan, 2014).

  • Anti-Tumor-Initiating Effects : Monascin has been evaluated for its anti-tumor-initiating activity, showing inhibitory effects on mouse skin carcinogenesis induced by peroxynitrite and ultraviolet light B. This suggests its potential as a cancer chemopreventive agent (Akihisa et al., 2005).

  • Immunomodulatory Effects : Monascin and ankaflavin, secondary metabolites from Monascus-fermented products, have shown anti-inflammatory and immunomodulatory effects. They inhibited mast cell activation, suggesting potential benefits in improving type I allergies (Chang et al., 2015).

  • Nrf2 Activator with PPARγ-Agonist Activity : Monascin acts as a natural Nrf2 activator with PPARγ-agonist activity. It enhances glyoxalase-1 expression, which is crucial for metabolizing methylglyoxal to d-lactic acid, reducing the production of advanced glycation endproducts in type 2 diabetes models (Hsu et al., 2013).

  • Anti-Inflammatory and Antioxidative Effects : Monascin has demonstrated anti-inflammatory and antioxidative effects by up-regulating nuclear factor-erythroid 2-related factor-2 (Nrf2) and reducing inflammation markers in models of type 2 diabetes (Lee et al., 2013).

  • Antioxidative Activity : Monascin has been shown to exhibit strong antioxidative activity, effectively scavenging various radicals such as DPPH, superoxide, and hydroxyl radicals in a dose-dependent manner (Zhang et al., 2020).

  • Serum Lipid Regulation : Monascin has been observed to regulate serum lipid levels, particularly reducing the content of total cholesterol and triglycerides in rat models with hyperlipemia (Ji, 2002).

  • Antiobesity Effects : Monascin and ankaflavin have shown significant antiobesity effects by inhibiting differentiation and lipogenesis while stimulating lipolysis in obese rats fed a high-fat diet (Lee et al., 2013).

properties

IUPAC Name

(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKNHBAFFJINCK-RVEJDSBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944127
Record name Monascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monascin

CAS RN

21516-68-7
Record name Monascin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21516-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monascin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONASCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,520
Citations
CH Lin, TH Lin, TM Pan - Food & function, 2017 - pubs.rsc.org
… Monascin and … Monascin and ankaflavin not only possess pleiotropic bioactivities, but are also more potent than monacolin K in lowering lipid levels and have lower toxicity. Monascin …
Number of citations: 55 pubs.rsc.org
X Zhang, C Liu, W Tian, H Zhang, P Li, J Wang… - Food & function, 2020 - pubs.rsc.org
… Monascin, a specific type of monascus pigments, exhibits many bioactivities. In this study, the antioxidative activity of monascin … Then, the free radical-scavenging capacity of monascin …
Number of citations: 9 pubs.rsc.org
FC Chen, PS Manchand, WB Whalley - Journal of the Chemical …, 1971 - pubs.rsc.org
… Similarly we have observed that monascin (1 ; R = nC,H,,) is often associated with minor amounts of the homologue (1 ; R = n-C7H1,). Consequently the monascin used in our present …
Number of citations: 56 pubs.rsc.org
S Wu, X Wang, Y Bao, C Zhang, H Liu, Z Li, M Chen… - Food chemistry, 2020 - Elsevier
Monascin (MS) is a yellow lipid-soluble azaphilonoid pigment identified from Monascus-fermented products with promising biological activities. This work studied interactions between …
Number of citations: 26 www.sciencedirect.com
SN Adin, I Gupta, BP Panda… - … and Applied Biochemistry, 2023 - Wiley Online Library
… Monascin is involved in the activation of the mast cell line, RBL-2H3. Monascin effectively affects … These results have suggested that monascin produced by Monascus acts as a potent …
Number of citations: 8 iubmb.onlinelibrary.wiley.com
CL Lee, JJ Wang, SL Kuo, TM Pan - Applied Microbiology and …, 2006 - Springer
… The certain composition of yellow pigment is identified as monascin, which has been shown … is demonstrated as monascin by identification of LC/MS. Monascin has been widely used as …
Number of citations: 165 link.springer.com
T Akihisa, H Tokuda, M Ukiya, A Kiyota… - Chemistry & …, 2005 - Wiley Online Library
Monascin (1) constitutes one of the azaphilonoid pigments in the extracts of Monascus pilosus‐fermented rice (red‐mold rice). Compound 1 was evaluated for its anti‐tumor‐initiating …
Number of citations: 151 onlinelibrary.wiley.com
FC Chen, PS Manchard, WB Whalley - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Thus, oxidation of mass spectrometrically pure monascin with dichlorodicyanobenzoquinone in benzene at room temperature gave a mixture which was purified by chromatography on …
Number of citations: 18 pubs.rsc.org
CL Lee, YH Kung, CL Wu, YW Hsu… - Journal of Agricultural …, 2010 - ACS Publications
… (monascin and ankaflavin) were found in RMD than in RMR. In this study, purified monascin and … In the statistical results, monascin and ankaflavin showed significant effect on lowering …
Number of citations: 92 pubs.acs.org
YC Shi, VHC Liao, TM Pan - Free Radical Biology and Medicine, 2012 - Elsevier
… Monascin is a major yellow compound from red mold dioscorea. We investigated monascin to test … The mechanisms by which monascin exerts its action in vivo were also examined. …
Number of citations: 65 www.sciencedirect.com

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